1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide
Overview
Description
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzotriazines, which are heterocyclic compounds containing a triazine ring fused to a benzene ring. The presence of bromine and methyl groups, along with the 1-oxide functional group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzotriazine Core: The initial step involves the cyclization of appropriate precursors to form the benzotriazine core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, leading to the formation of 1,2,4-benzotriazine.
Methylation: The methyl group at the 5th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the amine group to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the 1-oxide group back to the amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 1-oxide group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3-amine: Lacks the bromine and methyl groups, leading to different chemical properties.
7-Bromo-1,2,4-benzotriazin-3-amine: Similar structure but without the 1-oxide group.
5-Methyl-1,2,4-benzotriazin-3-amine: Similar structure but without the bromine and 1-oxide groups.
Uniqueness
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide is unique due to the combination of bromine, methyl, and 1-oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-4-2-5(9)3-6-7(4)11-8(10)12-13(6)14/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFWCCQZFGMAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=[N+]2[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594022 | |
Record name | 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677297-87-9 | |
Record name | 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.